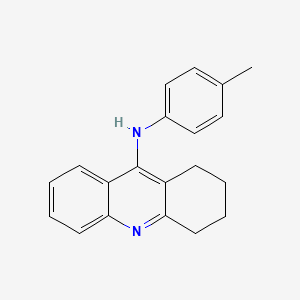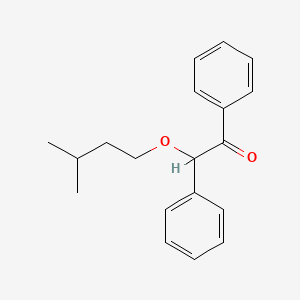
2-(3-Methylbutoxy)-1,2-diphenylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylbutoxy)-1,2-diphenylethan-1-one is an organic compound with a complex structure that includes a diphenylethanone core substituted with a 3-methylbutoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutoxy)-1,2-diphenylethan-1-one typically involves the reaction of 1,2-diphenylethanone with 3-methylbutanol in the presence of a suitable catalyst. One common method is the use of acid catalysts to facilitate the etherification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of heterogeneous catalysts can also enhance the efficiency of the process by providing a reusable and stable catalytic system.
化学反应分析
Types of Reactions
2-(3-Methylbutoxy)-1,2-diphenylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The 3-methylbutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-(3-Methylbutoxy)-1,2-diphenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism by which 2-(3-Methylbutoxy)-1,2-diphenylethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(3-Methylbutoxy)-1,3-benzodithiole: Used for introducing cyclic dithioacetal functions.
3-Methylbutoxyacetic acid: Known for its reactivity with strong oxidizing acids.
Oxypeucedanin hydrate: A related compound with a similar 3-methylbutoxy group.
Uniqueness
2-(3-Methylbutoxy)-1,2-diphenylethan-1-one is unique due to its specific substitution pattern and the presence of both aromatic and aliphatic components. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications.
属性
CAS 编号 |
22499-14-5 |
|---|---|
分子式 |
C19H22O2 |
分子量 |
282.4 g/mol |
IUPAC 名称 |
2-(3-methylbutoxy)-1,2-diphenylethanone |
InChI |
InChI=1S/C19H22O2/c1-15(2)13-14-21-19(17-11-7-4-8-12-17)18(20)16-9-5-3-6-10-16/h3-12,15,19H,13-14H2,1-2H3 |
InChI 键 |
BCLVPRVYAKBMJS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)


![3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-](/img/structure/B14709375.png)
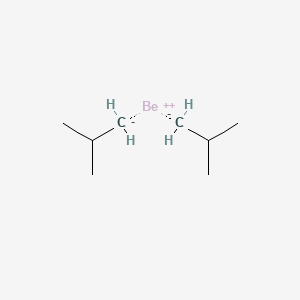


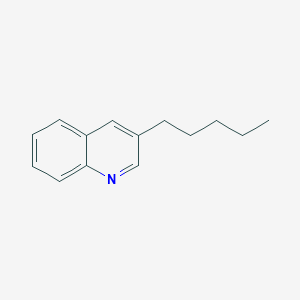
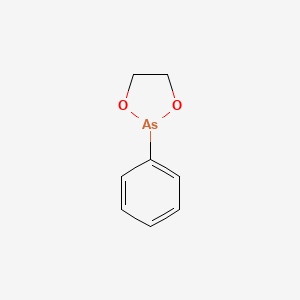
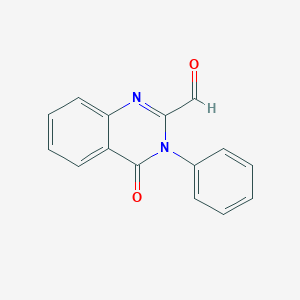

![Methyl 2'-methyl-10-oxo-10h-spiro[anthracene-9,1'-cyclopropane]-2'-carboxylate](/img/structure/B14709420.png)
